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molecular formula C6H2BrF2NO2 B170992 2-Bromo-1,3-difluoro-4-nitrobenzene CAS No. 103977-78-2

2-Bromo-1,3-difluoro-4-nitrobenzene

Cat. No. B170992
M. Wt: 237.99 g/mol
InChI Key: IQCPYFIIMNLQNU-UHFFFAOYSA-N
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Patent
US04623650

Procedure details

A solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) was stirred vigorously at ambient temperature. Concentrated nitric acid (70%, 8 ml) was added dropwise such that the internal temperature of the reaction mixture did not exceed 55° C. The reaction mixture was then stirred from 15 minutes and poured onto ice (300 ml). The aqueous mixture was extracted three times with methylene chloride. The combined organic layers were washed three times with a saturated sodium bicarbonate solution, dried over magnesium sulfate and filtered. Solvent was removed in vacuo to give a yellow solid. Recrystallization from isopropyl ether afforded a white solid (28.2 g, 97% yield): m.p. 50°-51.5° C. NMR (CDCl3, 60 MHz): 8.4-7.9 (m, 1H), 7.4-7.0 (m, 1H). Anal.: Calcd. for C6H2BrF2NO2: C, 30.28, H, 0.85, N, 5.89, Br, 33.57, F, 15.96. Found: C, 30.34, H, 0.98, N, 5.81, Br, 33.81, F, 16.04.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[Br:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[F:1][C:2]1[C:3]([Br:9])=[C:4]([F:8])[CH:5]=[CH:6][C:7]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)Br
Name
Quantity
48 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred from 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 55° C
ADDITION
Type
ADDITION
Details
poured onto ice (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed three times with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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